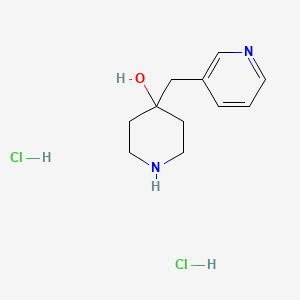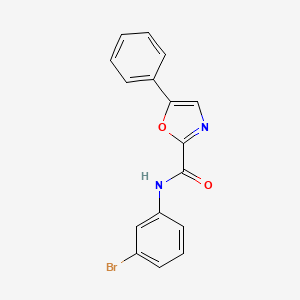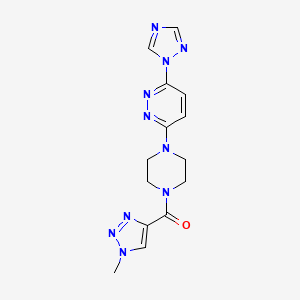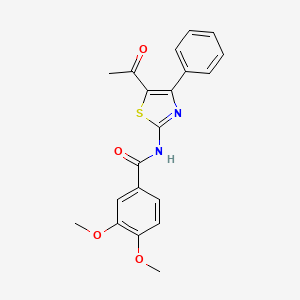![molecular formula C19H20Cl2N4O5S B2959051 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride CAS No. 1216909-92-0](/img/structure/B2959051.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H20Cl2N4O5S and its molecular weight is 487.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tuning Mechanical Behaviour in Crystal Structures :
- Researchers have explored the synthesis of new co-crystals involving compounds like theophylline with various substituted carboxylic acids, amides, and pharmaceutical ingredients. These studies provide insights into the mechanical properties and structure-property correlations in crystal engineering (Kakkar et al., 2018).
Synthesis and Evaluation for Anti-Anoxic Activity :
- Different derivatives of 2-aminothiazoles and 2-thiazolecarboxamides, featuring a nitrogenous basic moiety, were prepared and tested for anti-anoxic activity in mice, showcasing potential therapeutic applications (Ohkubo et al., 1995).
Antitumor Properties :
- Recent studies have synthesized new compounds in this chemical category and evaluated them for anticancer activity. These findings indicate potential avenues for developing new anticancer agents (Horishny et al., 2020).
Investigations into Cytotoxicity and DNA Interaction :
- Research has been conducted on the cytotoxic effects of certain derivatives on human cancer cell lines, including studies on their interaction with DNA. These insights contribute to the understanding of the compound's potential as a cancer therapeutic (Ovádeková et al., 2005).
Antimicrobial Properties :
- Several studies have focused on the synthesis and evaluation of derivatives for their antimicrobial properties, highlighting their potential in combating various bacterial and fungal infections (Desai et al., 2011).
Synthesis of New Derivatives with Anticonvulsant Potential :
- Research on synthesizing and characterizing new series of compounds related to this chemical structure has shown promising results in anticonvulsant activity. Such studies contribute to the development of new therapeutic agents for neurological disorders (Amir et al., 2012).
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-5-nitrofuran-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O5S.ClH/c20-13-2-3-14-16(12-13)30-19(21-14)23(7-1-6-22-8-10-28-11-9-22)18(25)15-4-5-17(29-15)24(26)27;/h2-5,12H,1,6-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIUBOMREVKUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(4-chlorobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B2958970.png)
![2,6-difluoro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2958971.png)




![tert-butyl N-[4-(4-fluorooxan-4-yl)phenyl]carbamate](/img/structure/B2958982.png)
![Methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride](/img/structure/B2958984.png)

![Methyl 4-[2-amino-3-cyano-6-(4-methoxybenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2958986.png)
![2-(4-Bromopyrazol-1-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2958988.png)

